molecular formula C7H13Cl2N3 B1457373 4-(1-Hydrazinylethyl)pyridine dihydrochloride CAS No. 1909305-49-2

4-(1-Hydrazinylethyl)pyridine dihydrochloride

Cat. No.: B1457373
CAS No.: 1909305-49-2
M. Wt: 210.1 g/mol
InChI Key: IXFWAIOPBXOMPJ-UHFFFAOYSA-N
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Description

4-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of hydrazines and pyridines. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is often utilized in the synthesis of other complex molecules and has significant importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with hydrazine. One common method includes the reaction of 4-acetylpyridine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and hydrazine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(1-Hydrazinylethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydrazinopropyl)pyridine dihydrochloride
  • 4-(1-Hydrazinobutyl)pyridine dihydrochloride
  • 4-(1-Hydrazinoethyl)quinoline dihydrochloride

Uniqueness

4-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific hydrazine and pyridine structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-pyridin-4-ylethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFWAIOPBXOMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydrazinylethyl)pyridine dihydrochloride
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4-(1-Hydrazinylethyl)pyridine dihydrochloride
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4-(1-Hydrazinylethyl)pyridine dihydrochloride
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4-(1-Hydrazinylethyl)pyridine dihydrochloride
Reactant of Route 5
4-(1-Hydrazinylethyl)pyridine dihydrochloride
Reactant of Route 6
4-(1-Hydrazinylethyl)pyridine dihydrochloride

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